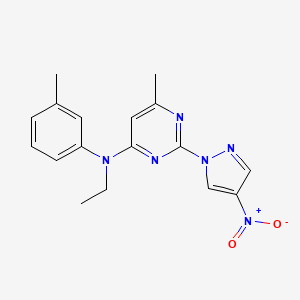

N-ethyl-6-methyl-N-(3-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

N-ethyl-6-methyl-N-(3-methylphenyl)-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O2/c1-4-21(14-7-5-6-12(2)8-14)16-9-13(3)19-17(20-16)22-11-15(10-18-22)23(24)25/h5-11H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHQFUODLCPNWCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC(=C1)C)C2=NC(=NC(=C2)C)N3C=C(C=N3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-ethyl-6-methyl-N-(3-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine is a complex organic compound with potential applications in medicinal chemistry, particularly in the development of anti-cancer and anti-inflammatory agents. This article reviews its biological activity, including mechanisms of action, efficacy against various cell lines, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 344.37 g/mol. The compound features a pyrimidine core substituted with an ethyl group, a methyl group, and a nitro-pyrazole moiety, contributing to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C16H20N6O2 |

| Molecular Weight | 344.37 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cell proliferation and survival pathways, such as kinases and phosphatases. This interaction can lead to altered signaling pathways, resulting in apoptosis or reduced cell growth in cancerous tissues.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes the findings from several studies:

These studies indicate that the compound exhibits significant cytotoxicity against breast cancer (MCF7) and lung cancer (A549) cell lines, demonstrating its potential as an anticancer agent.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in reducing inflammation. It appears to inhibit the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses in various models.

Case Studies

Case Study 1: Breast Cancer Treatment

In a controlled experiment, researchers treated MCF7 cells with varying concentrations of the compound over 48 hours. Results showed a dose-dependent decrease in cell viability, with an IC50 value of 3.79 µM. The study concluded that the compound effectively induces apoptosis via mitochondrial pathways.

Case Study 2: Lung Cancer Treatment

Another study focused on A549 cells where the compound was administered at concentrations ranging from 5 µM to 100 µM. The results indicated significant inhibition of cell growth with an IC50 value of 26 µM, suggesting effective targeting of growth factor signaling pathways.

Comparative Analysis

When compared to other pyrazole derivatives, this compound exhibits superior potency against specific cancer cell lines. For instance, compounds like ethyl 1-(2-hydroxypropyl)-3-benzoylpyrazole have shown higher IC50 values in similar assays, indicating less effectiveness.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including N-ethyl-6-methyl-N-(3-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine, as promising candidates for anticancer drug development. These compounds exhibit selective inhibition of specific protein targets involved in cancer cell proliferation. The mechanism often involves the disruption of signaling pathways crucial for tumor growth, making them suitable for further development as therapeutic agents against various cancers .

Antimicrobial Activity

The compound has also shown significant antimicrobial properties. Research indicates that pyrazolo[1,5-a]pyrimidines possess activity against a range of bacterial and fungal strains. This antimicrobial action is attributed to their ability to interfere with microbial metabolism and cell wall synthesis, which can lead to cell death .

Material Science Applications

Fluorescent Probes

this compound can be utilized as a fluorescent probe due to its unique electronic properties. The incorporation of the pyrazole moiety allows for efficient light absorption and emission, making it suitable for applications in bioimaging and sensing technologies. The excited-state intramolecular proton transfer (ESIPT) process in these compounds enhances their fluorescence efficiency, which is critical for developing advanced imaging techniques .

Case Studies

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with key analogues from the literature:

Key Observations:

Substituent Impact on Activity: The 4-nitro group in the target compound contrasts with methoxy (BAY-320) or morpholinyl (INN compound) groups. N-Alkyl/Aryl Groups: The target’s N-ethyl and N-(3-methylphenyl) substituents may improve lipophilicity compared to N-difluorocyclohexyl (INN compound) or N-chlorophenethyl () groups.

Synthetic Accessibility :

- Quinazoline derivatives () show high yields (~75–80%), while pyrimidine analogues with complex substituents (e.g., BAY-320) likely require multi-step syntheses. The target’s nitro-pyrazole group may reduce yield due to steric hindrance or reactivity challenges .

The target’s nitro group could similarly modulate kinase activity but may introduce toxicity concerns . The INN compound’s morpholinyl group enhances water solubility, whereas the target’s hydrophobic substituents might favor blood-brain barrier penetration .

Hydrogen Bonding and Crystallography

Q & A

Q. What established synthetic routes are utilized for synthesizing N-ethyl-6-methyl-N-(3-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine, and what intermediates are critical?

The synthesis typically involves multi-step protocols starting with pyrazole and pyrimidine precursors. For example, pyrimidin-4-amine derivatives are synthesized via condensation reactions between pyrazole intermediates (e.g., 4-nitro-1H-pyrazole) and substituted pyrimidine cores. Key steps include:

- Reflux conditions : Ethanol or DMSO as solvents, with catalysts like cesium carbonate and copper(I) bromide to facilitate coupling .

- Intermediate formation : Morpholine derivatives or formaldehyde may act as alkylating agents to introduce N-ethyl and N-(3-methylphenyl) groups .

- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) or crystallization from ethanol ensures purity .

Q. How is X-ray crystallography employed to resolve the molecular structure and packing interactions of this compound?

X-ray crystallography using SHELXL (for refinement) and ORTEP-3 (for visualization) is critical for determining molecular conformation and intermolecular interactions . For pyrimidine derivatives:

- Hydrogen bonding : Intramolecular N–H⋯N bonds stabilize the pyrimidine core, while weak C–H⋯O or C–H⋯π interactions influence crystal packing .

- Dihedral angles : The orientation of substituents (e.g., nitro groups on pyrazole) relative to the pyrimidine plane (e.g., 12.8° for phenyl groups) is quantified to predict steric effects .

Advanced Research Questions

Q. What methodological optimizations improve the yield and purity of this compound during its multi-step synthesis?

Challenges in low yields (e.g., 17.9% in some routes ) are addressed through:

- Catalyst optimization : Copper(I) bromide enhances cross-coupling efficiency in DMSO at 35°C .

- Reaction duration : Extended reflux (10+ hours) ensures complete pyrimidine ring closure .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of nitro-substituted intermediates .

- Purification : Sequential extraction (e.g., dichloromethane/water) followed by gradient chromatography reduces byproduct contamination .

Q. How do structural modifications at the pyrimidine and pyrazole moieties affect biological activity based on SAR studies?

Structure-activity relationship (SAR) studies reveal:

- Nitro group (pyrazole) : Enhances electron-withdrawing effects, potentially increasing antimicrobial activity .

- Substituent position : N-(3-methylphenyl) groups improve lipophilicity, influencing membrane permeability in antifungal assays .

- Pyrimidine methylation : 6-Methyl groups on pyrimidine correlate with reduced steric hindrance, facilitating target binding in enzyme inhibition studies .

Q. Which analytical techniques are pivotal in confirming structural integrity, and how are discrepancies in spectral data addressed?

- NMR spectroscopy : and NMR (e.g., δ 11.55 ppm for NH protons) confirm substitution patterns .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., m/z 215 [M+H]+) .

- Cross-validation : Discrepancies between spectral and crystallographic data (e.g., unexpected NOEs in NMR) are resolved by re-examining crystallization conditions or tautomeric forms .

Q. What role do polymorphism and crystallization conditions play in the physicochemical behavior of this compound?

Polymorphic forms (e.g., differing dihedral angles between pyrimidine and aryl groups) arise from:

- Solvent polarity : Ethanol vs. acetone alters hydrogen-bond networks, affecting crystal lattice stability .

- Temperature : Slow cooling favors thermodynamically stable forms with higher melting points . Polymorphs may exhibit varied solubility and bioavailability, necessitating controlled crystallization for consistent pharmacological performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.